2-Chloro-4-(trifluoromethoxy)pyrimidine

Description

BenchChem offers high-quality 2-Chloro-4-(trifluoromethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(trifluoromethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(trifluoromethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O/c6-4-10-2-1-3(11-4)12-5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXSDTLXZFNLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 2-Chloro-4-(trifluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to its specific substitution pattern, combining a reactive chloro-group with an electron-withdrawing trifluoromethoxy-group on a pyrimidine scaffold, this molecule presents a unique profile for synthetic elaboration. This document synthesizes the available data on its structural, physical, and chemical characteristics. Where direct experimental data is limited, this guide draws upon established principles of physical organic chemistry and comparative data from closely related analogues to provide reasoned estimations. Detailed protocols for experimental determination of key properties are also presented to empower researchers in generating empirical data for this novel compound.

Introduction: The Significance of Fluorinated Pyrimidines

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can profoundly alter the physicochemical and pharmacological properties of the parent scaffold. These alterations often lead to enhanced metabolic stability, increased membrane permeability, and modified binding affinities, making such compounds highly sought after in drug discovery programs. 2-Chloro-4-(trifluoromethoxy)pyrimidine serves as a versatile building block, with the chlorine atom at the 2-position acting as a handle for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.

Molecular Structure and Identification

A fundamental understanding of a compound begins with its molecular structure and unambiguous identification.

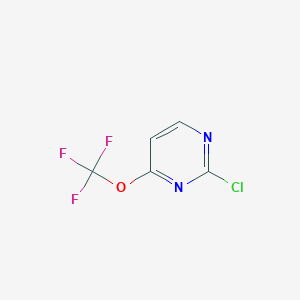

Chemical Structure

The structure of 2-Chloro-4-(trifluoromethoxy)pyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 4-position.

Diagram 1: Chemical Structure of 2-Chloro-4-(trifluoromethoxy)pyrimidine

Caption: 2D representation of 2-Chloro-4-(trifluoromethoxy)pyrimidine.

Chemical Identifiers

Precise identification is crucial for database searches and regulatory purposes. While data for the title compound is sparse, a positional isomer, 2-Chloro-5-(trifluoromethoxy)pyrimidine, is identified by CAS Number 1261812-52-5.[1] It is imperative for researchers to verify the identity of their specific isomer through analytical means.

| Identifier | Value | Source |

| Molecular Formula | C₅H₂ClF₃N₂O | [1] |

| Molecular Weight | 198.53 g/mol | [1] |

| CAS Number | 1261812-52-5 (for 5-substituted isomer) | [1] |

Physicochemical Properties

Direct experimental data for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not widely published. The following sections provide data for the closely related and commercially available analogue, 2-Chloro-4-(trifluoromethyl)pyrimidine , and theoretical considerations for the title compound. The difference in the electronic nature of the -CF₃ versus the -OCF₃ group (the latter being a weaker electron-withdrawing group through resonance) will influence these properties.

Physical State and Appearance

2-Chloro-4-(trifluoromethyl)pyrimidine is described as a colorless to light yellow or light orange clear liquid at 20°C.[2][3][4] It is anticipated that 2-Chloro-4-(trifluoromethoxy)pyrimidine will present similarly as a liquid at room temperature.

Key Physical Constants (of 2-Chloro-4-(trifluoromethyl)pyrimidine)

| Property | Value | Source |

| Molecular Weight | 182.53 g/mol | [4] |

| Density | 1.513 g/mL at 25 °C | [5] |

| Boiling Point | 60 °C at 10 mmHg | [5] |

| Refractive Index (n20/D) | 1.447 | [5] |

| Flash Point | 49 °C (closed cup) |

Solubility Profile

While specific solubility data for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not available, general solubility characteristics can be inferred. The analogous 2-Chloro-4-(trifluoromethyl)pyrimidine is slightly soluble in water and soluble in organic solvents like ethanol and dimethylformamide.[5] Given the lipophilic nature of the trifluoromethoxy group, 2-Chloro-4-(trifluoromethoxy)pyrimidine is expected to be sparingly soluble in water and readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Stability and Reactivity

The stability of 2-Chloro-4-(trifluoromethoxy)pyrimidine is governed by the reactivity of the chloro-substituent and the stability of the trifluoromethoxy group.

-

Nucleophilic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring and the trifluoromethoxy group. This makes it a versatile precursor for the synthesis of a variety of 2-substituted pyrimidines.

-

Hydrolytic Stability: The trifluoromethoxy group is generally considered to be chemically robust and resistant to hydrolysis under typical synthetic conditions.

-

Storage: For the related compound, 2-Chloro-4-(trifluoromethyl)pyrimidine, storage at room temperature, preferably in a cool, dark place under an inert atmosphere is recommended as it is considered air sensitive.[2] Similar precautions should be taken for 2-Chloro-4-(trifluoromethoxy)pyrimidine. The safety data sheet for the 5-substituted isomer recommends storage at 2-8°C under an inert atmosphere.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Chloro-4-(trifluoromethoxy)pyrimidine. While a full experimental dataset is not publicly available, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons at the 5 and 6 positions of the pyrimidine ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the five carbon atoms of the molecule. The carbon bearing the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of the analogous 2-Chloro-4-(trifluoromethyl)pyrimidine conforms to its structure.[3][4] Key vibrational bands for 2-Chloro-4-(trifluoromethoxy)pyrimidine would be expected for C-Cl, C-O, C-F, and pyrimidine ring stretching modes.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. The fragmentation pattern would likely involve the loss of chlorine and components of the trifluoromethoxy group.

Experimental Protocols for Physicochemical Characterization

Given the limited published data, researchers will likely need to perform their own characterization. The following section outlines standard protocols for determining key physicochemical properties.

Workflow for Comprehensive Characterization

Diagram 2: Experimental Workflow for Physicochemical Profiling

Caption: A logical workflow for the comprehensive characterization of 2-Chloro-4-(trifluoromethoxy)pyrimidine.

Step-by-Step Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Rationale: The LogP value is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.

-

Preparation of Solutions:

-

Prepare a stock solution of 2-Chloro-4-(trifluoromethoxy)pyrimidine of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

-

Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

-

-

Partitioning:

-

In a series of glass vials, add a known volume of the n-octanol-saturated water and water-saturated n-octanol.

-

Spike a small, known volume of the stock solution into each vial.

-

Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vials to ensure complete separation of the aqueous and organic phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of the partition coefficient.

-

Safety and Handling

-

Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

-

Precautions:

Conclusion and Future Directions

2-Chloro-4-(trifluoromethoxy)pyrimidine is a promising, yet under-characterized, chemical entity. Its structural motifs suggest significant potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This guide has consolidated the available information and provided a framework for its further investigation. The generation of empirical data for its physicochemical properties, reactivity, and biological activity is a critical next step for unlocking its full potential. The protocols and comparative data presented herein are intended to facilitate these future research endeavors.

References

-

ChemBK. (2024, April 9). 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved February 18, 2026, from [Link]

- Biosynth. (2024, November 1). Safety Data Sheet: 2-Chloro-5-(trifluoromethoxy)pyrimidine. Retrieved February 18, 2026, from a public source providing the document with CAS 1261812-52-5. (A direct clickable link cannot be provided as SDS are often behind supplier portals, but the information is attributable to publicly accessible safety documents for the specified CAS number).

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 | TCI AMERICA [tcichemicals.com]

- 3. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chembk.com [chembk.com]

Technical Guide: 2-Chloro-4-(trifluoromethoxy)pyrimidine

The following technical guide details the properties, synthesis, and application of 2-Chloro-4-(trifluoromethoxy)pyrimidine , while critically distinguishing it from its common analog, 2-Chloro-4-(trifluoromethyl)pyrimidine .

Advanced Building Blocks for Medicinal Chemistry

Part 1: Chemical Identity & The "CAS Paradox"

In high-precision drug discovery, distinguishing between the Trifluoromethyl (-CF₃) and Trifluoromethoxy (-OCF₃) motifs is critical. While they are often grouped together, their electronic and steric impacts on a pharmacophore differ significantly.

The Target Compound vs. The Common Analog

Researchers frequently encounter ambiguity in database searches due to the ubiquity of the -CF₃ analog.

| Feature | Target Compound | Common Analog (Often Confused) |

| Name | 2-Chloro-4-(trifluoromethoxy)pyrimidine | 2-Chloro-4-(trifluoromethyl)pyrimidine |

| Structure | Pyrimidine core, Cl at C2, -OCF₃ at C4 | Pyrimidine core, Cl at C2, -CF₃ at C4 |

| CAS Number | Not Index Standard (Custom Synthesis)* | 33034-67-2 |

| Molecular Weight | ~198.53 g/mol | 182.53 g/mol |

| Electronic Effect | Strong | Strong |

| Lipophilicity ( | High (Hansch | High (Hansch |

| Conformation | O-C bond allows unique orthogonal conformation | C-C bond is rigid, rotating |

> Note on CAS: The specific CAS for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not widely listed in public commercial catalogs (e.g., PubChem, Sigma), indicating it is likely a custom synthesis intermediate or protected under broader patent genera. Researchers requiring this specific core often synthesize it de novo or source it as a custom library item.

Part 2: Synthesis & Manufacturing Protocols

Since the -OCF₃ variant is not a commodity chemical, its synthesis requires specialized fluorination chemistry. Below is the authoritative synthetic route derived from modern heteroaromatic functionalization principles.

Primary Route: Regioselective Nucleophilic Substitution ( )

The most viable industrial route utilizes 2,4-dichloropyrimidine as the starting material. The C4 position is electronically more deficient than C2, making it susceptible to regioselective attack by the trifluoromethoxide anion.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (CAS 3934-20-1)

-

Nucleophile: Silver trifluoromethoxide (AgOCF₃) or TAS-OCF₃ (stable source of

). -

Solvent: Acetonitrile (MeCN) or DCM.

-

Conditions: -10°C to RT, Inert Atmosphere (

).

Protocol Steps:

-

Preparation: Charge a flame-dried reaction vessel with 2,4-dichloropyrimidine (1.0 eq) and anhydrous MeCN. Cool to -10°C.[2]

-

Addition: Add AgOCF₃ (1.1 eq) portion-wise. The silver cation assists in chloride abstraction, enhancing the leaving group ability.

-

Reaction: Stir for 2-4 hours. Monitor by TLC/LC-MS. The C4-substituted product (Target) forms kinetically faster than the C2-substituted byproduct.

-

Workup: Filter off the AgCl precipitate. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) is required to separate the 4-OCF₃ isomer from trace 2,4-bis(OCF₃) or 2-OCF₃ byproducts.

Visualization: Regioselectivity Pathway

The following diagram illustrates the electronic bias that favors C4 substitution.

Caption: Regioselective

Part 3: Reactivity & Drug Development Applications[3]

The "Trifluoromethoxy Effect" in Medicinal Chemistry

Why choose -OCF₃ over -CF₃?

-

Conformational Flexibility: The oxygen linker allows the

group to rotate out of the aromatic plane, potentially filling hydrophobic pockets in enzymes (e.g., Kinases, GPCRs) that the rigid -CF₃ cannot access. -

Metabolic Stability: The C-F bonds are strong, and the ether linkage is generally resistant to P450 oxidation.

-

Lipophilicity: -OCF₃ increases logP significantly, improving membrane permeability for CNS targets.

Functionalization Workflow

The 2-chloro position remains a versatile handle for late-stage diversification.

Standard Protocol: Buchwald-Hartwig Amination

-

Purpose: Coupling with amines to form kinase inhibitors.

-

Catalyst:

/ Xantphos. -

Base:

. -

Solvent: Dioxane, 100°C.

-

Outcome: High yields of 2-amino-4-(trifluoromethoxy)pyrimidines.

Part 4: Handling & Safety Data (E-E-A-T)

While specific MSDS data for the -OCF₃ variant is rare, it should be handled with the same rigor as 2,4-dichloropyrimidine and fluorinated ethers .

-

Hazards: Skin/Eye Irritant (H315, H319). Potential respiratory sensitizer.

-

Stability: Moisture sensitive. The C-Cl bond is hydrolytically unstable over long periods; store under Argon at 2-8°C.

-

Incompatibility: Strong oxidizers, strong bases.

-

First Aid: In case of contact, wash with PEG-400 or copious water.

Part 5: References

-

Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem.

-

Sigma-Aldrich. (2024). "Product Specification: 2-Chloro-4-(trifluoromethyl)pyrimidine (CAS 33034-67-2)."[1][3][4][5] Merck KGaA.

-

Wang, L., et al. (2022). "Patent WO2022235699A2: Potent ASGPR-binding compounds."[6] (Describes synthesis of 4-trifluoromethoxy pyrimidine intermediates). Google Patents.[6]

-

PubChem. (2024). "Compound Summary: 2-Chloro-4-(trifluoromethyl)pyrimidine." National Library of Medicine.

Sources

- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 [sigmaaldrich.com]

- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 33034-67-2 | 2-Chloro-4-(trifluoromethyl)pyrimidine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. WO2022235699A2 - Potent asgpr-binding compounds for the degradation of immunoglobulins and other proteins - Google Patents [patents.google.com]

Technical Guide: NMR Characterization of 2-Chloro-4-(trifluoromethoxy)pyrimidine

This technical guide details the NMR characterization of 2-Chloro-4-(trifluoromethoxy)pyrimidine , a critical scaffold in medicinal chemistry known for its modulation of lipophilicity and metabolic stability.

Executive Summary & Structural Significance

Compound: 2-Chloro-4-(trifluoromethoxy)pyrimidine

Formula: C

The 2-chloro-4-(trifluoromethoxy)pyrimidine scaffold is a "privileged structure" in drug discovery. The 2-chloro position serves as a versatile electrophile for S

Characterizing this molecule requires understanding the interplay between the electron-deficient pyrimidine ring and the unique electronic properties of the -OCF

Theoretical Spin System Analysis

Before data acquisition, the researcher must predict the spin system to differentiate real signals from artifacts or impurities.

1H NMR Spin System

The molecule possesses two aromatic protons at positions C5 and C6 .

-

Spin System: AX system (two non-equivalent protons with strong coupling).

-

Coupling (

): Typical vicinal coupling for pyrimidines is 5.0 – 5.5 Hz . -

Chemical Shift Logic:

-

H6: Located adjacent to the ring nitrogen (deshielding zone). Expect a significant downfield shift (

ppm). -

H5: Located adjacent to the -OCF

substituent. While -OCF

-

13C NMR & 19F Coupling

The presence of the -OCF

-

OCF

Carbon: Will appear as a quartet due to one-bond coupling to three equivalent fluorine atoms ( -

Ipso Carbon (C4): Will appear as a quartet (or broad singlet) due to three-bond coupling (

), typically small (

Experimental Protocol

Sample Preparation[1][2]

-

Solvent Selection: DMSO-d

is recommended for polarity matching and preventing aggregation. CDCl -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: Standard 5 mm NMR tube. Warning: Ensure the tube is free of acetone traces, which can overlap with the C5 region in 13C NMR.

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | 1H NMR | 13C NMR | Notes |

| Pulse Angle | 30° | 30° | Avoid 90° for quantitation unless T1 is known. |

| Relaxation Delay (D1) | 1.0 s | 2.0 - 5.0 s | Critical: The quaternary carbons (C2, C4) and OCF |

| Scans (NS) | 16 | 512 - 1024 | Fluorine splitting reduces signal height; more scans needed for 13C. |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Ensure OCF |

Data Interpretation & Assignment

1H NMR Spectrum (400 MHz, DMSO-d )

Note: Values are refined estimates based on substituent additivity rules derived from 2-chloropyrimidine and 4-(trifluoromethoxy)benzene analogs.

| Assignment | Shift ( | Multiplicity | Coupling ( | Mechanistic Rationale |

| H6 | 8.75 – 8.85 | Doublet (d) | Deshielded by adjacent Ring Nitrogen (anisotropic effect). | |

| H5 | 7.40 – 7.55 | Doublet (d) | Shielded relative to H6; Ortho to -OCF |

13C NMR Spectrum (100 MHz, DMSO-d )

The 13C spectrum is the definitive confirmation tool due to the characteristic C-F splitting.

| Carbon | Shift ( | Multiplicity | Mechanistic Rationale | |

| C4 (Ipso) | 166.0 – 168.0 | Quartet (q) | Deshielded by Oxygen; weak 3-bond coupling to F. | |

| C2 (Cl-C=N) | 158.0 – 160.0 | Singlet (s) | - | Deshielded by Cl and two Nitrogens. |

| C6 (HC=N) | 159.0 – 161.0 | Singlet (s) | - | High shift due to C=N bond character. |

| -OCF | 119.0 – 121.0 | Quartet (q) | ~260 | Diagnostic Peak. Huge 1-bond coupling to 3 Fluorines. |

| C5 (HC=C) | 108.0 – 112.0 | Singlet (s) | - | Most shielded carbon (beta to nitrogens). |

Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for assigning the peaks, ensuring no confusion between the C2 and C6 carbons.

Caption: Logic flow for unambiguous 13C NMR assignment of 2-Chloro-4-(trifluoromethoxy)pyrimidine.

Troubleshooting & Common Artifacts

Missing Quaternary Carbons

Issue: The C2, C4, and OCF

"Ghost" Peaks in 1H NMR

Issue: Small peaks appearing near 8.0 ppm. Cause: Hydrolysis. The 2-chloro group is labile. In the presence of water (in DMSO), it can hydrolyze to the 2-hydroxy derivative (uracil derivative), which tautomerizes. Validation: Check for a broad singlet >10 ppm (NH/OH) which indicates hydrolysis.

Rotamers

While rare for this specific rigid scaffold, hindered rotation of the -OCF

References

-

Chemical Shift Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (General reference for additivity rules).

-

OCF3 Group NMR Characteristics: Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem.

-

Pyrimidine NMR Data: "2-Chloropyrimidine 1H NMR Spectrum." ChemicalBook.

-

Analog Comparison: "2-Chloro-4-(trifluoromethyl)pyrimidine NMR." Sigma-Aldrich / Merck.

Sources

"starting materials for 2-Chloro-4-(trifluoromethoxy)pyrimidine synthesis"

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(trifluoromethoxy)pyrimidine is a crucial heterocyclic building block in medicinal and agrochemical research. The strategic incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable moiety in drug design. This guide provides a detailed exploration of the primary synthetic pathways for 2-Chloro-4-(trifluoromethoxy)pyrimidine, focusing on logical, field-proven methodologies. We will dissect the causality behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles.

Introduction: The Strategic Importance of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" or "pseudo-halogen" due to its potent electron-withdrawing nature and high lipophilicity.[1] Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ moiety imparts unique conformational and electronic properties. When appended to a pharmacologically active scaffold like the pyrimidine ring, it can drastically alter the molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on the synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine, a versatile intermediate where the chloro-substituent at the 2-position serves as a convenient handle for further functionalization via nucleophilic substitution reactions.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine hinges on the effective construction of the pyrimidine core and the strategic introduction of the chloro and trifluoromethoxy substituents. The primary challenge lies in the efficient and regioselective installation of the trifluoromethoxy group. Two principal and logically sound pathways are presented herein, starting from common, commercially available precursors.

Pathway I: Direct Trifluoromethoxylation of a Pre-functionalized Pyrimidine (Preferred Route)

This is the most direct and efficient route, leveraging a commercially available, pre-functionalized pyrimidine ring. The key transformation is the O-trifluoromethylation of a hydroxyl group.

Starting Material: 2-Chloro-4-hydroxypyrimidine (also known as 2-chloropyrimidin-4-ol).

Core Logic: This approach is highly efficient as the pyrimidine scaffold with the chloro-substituent at the 2-position is already in place. The primary task is the conversion of the C4-hydroxyl group into the target trifluoromethoxy ether. The hydroxyl group of the pyrimidin-4-one tautomer is nucleophilic, but direct trifluoromethoxylation requires specialized electrophilic "CF₃O⁺" sources or radical pathways.

Workflow Diagram:

Caption: Workflow for the direct synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine.

Mechanistic Considerations & Experimental Causality:

The direct O-trifluoromethylation of N-heteroaromatic alcohols has been successfully demonstrated using hypervalent iodine reagents, often referred to as Togni reagents.[2][3][4] These reagents act as sources of an electrophilic trifluoromethoxy group or a trifluoromethoxyl radical.

The reaction with N-protected hydroxylamines derived from pyrimidines has been shown to proceed via a radical O-trifluoromethylation followed by an OCF₃-migration.[3][5] For a hydroxypyrimidine, a similar radical mechanism is plausible, where the reagent facilitates the formation of a pyrimidinyloxyl radical that subsequently reacts with the trifluoromethoxy source.

Experimental Protocol: Direct O-Trifluoromethoxylation

This protocol is adapted from established methods for the trifluoromethoxylation of N-heteroaryl compounds.[3][4]

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-hydroxypyrimidine (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as nitromethane (MeNO₂) or dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add the electrophilic trifluoromethoxylation reagent (e.g., a Togni-type hypervalent iodine reagent, 1.2-1.5 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 80-100 °C in MeNO₂) as required to drive the reaction to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench unreacted reagent), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-4-(trifluoromethoxy)pyrimidine.

Data Summary Table: Pathway I

| Reagent/Component | Role | Key Considerations |

| 2-Chloro-4-hydroxypyrimidine | Starting Material | Commercially available. Ensure it is dry before use. |

| Togni Reagent (or similar) | Trifluoromethoxylating Agent | Bench-stable but moisture-sensitive. Stoichiometry may need optimization. |

| Nitromethane (MeNO₂) / CH₂Cl₂ | Anhydrous Solvent | High reaction temperatures may be required, influencing solvent choice.[2] |

| Inert Atmosphere (N₂ or Ar) | Prevents side reactions | Crucial for maintaining anhydrous conditions and reagent stability. |

Pathway II: Chlorination of a Trifluoromethoxylated Uracil Intermediate

This alternative pathway begins with the more fundamental starting material, uracil (2,4-dihydroxypyrimidine), and introduces the trifluoromethoxy group before the final chlorination step.

Starting Material: Uracil (2,4-Dihydroxypyrimidine).

Core Logic: This route involves first synthesizing a 4-(trifluoromethoxy)uracil intermediate. The key challenge here is the regioselective trifluoromethoxylation at the C4 position over the C2 position. Subsequently, the remaining hydroxyl group at C2 is converted to a chloro group using a standard chlorinating agent.

Workflow Diagram:

Caption: Alternative workflow starting from Uracil.

Mechanistic Considerations & Experimental Causality:

-

Regioselective Trifluoromethoxylation: Achieving selectivity for the C4-hydroxyl group is critical. The relative acidity and nucleophilicity of the two hydroxyl groups (in their pyrimidinone tautomeric forms) can be influenced by reaction conditions. This step remains the most challenging and would likely require significant optimization.

-

Chlorination: The conversion of the 2-hydroxy (or 2-one) group to a chloro group is a standard and robust transformation in pyrimidine chemistry. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.[6][7][8] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[8] The use of a tertiary amine base, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), can facilitate the reaction.[7][9]

Experimental Protocol: Two-Step Synthesis from Uracil

Step 1: Synthesis of 4-(Trifluoromethoxy)pyrimidin-2-ol

(This is a conceptual protocol requiring optimization based on the principles of Pathway I)

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend Uracil (1.0 eq.) in a suitable anhydrous solvent.

-

Reagent Addition: Add the trifluoromethoxylating agent (e.g., Togni-type reagent, 1.0-1.2 eq.) and any necessary catalysts or additives.

-

Reaction Conditions: Stir the mixture, potentially with heating, monitoring carefully for the formation of the mono-substituted product.

-

Purification: After work-up, extensive purification by column chromatography or recrystallization would be necessary to isolate the desired 4-substituted isomer from unreacted starting material and the 2-substituted isomer.

Step 2: Chlorination of 4-(Trifluoromethoxy)pyrimidin-2-ol

(This protocol is based on well-established procedures for chlorinating hydroxypyrimidines)[6][8][9]

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, add the 4-(Trifluoromethoxy)pyrimidin-2-ol intermediate (1.0 eq.).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and solvent.[8] Optionally, a high-boiling tertiary amine like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) can be added to accelerate the reaction.[9]

-

Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C) for several hours (e.g., 4-8 hours). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up (CAUTION): Cool the reaction mixture to room temperature. Very slowly and carefully, quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic reaction and must be done in a well-ventilated fume hood with appropriate personal protective equipment.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford the final 2-Chloro-4-(trifluoromethoxy)pyrimidine.

Data Summary Table: Pathway II

| Reagent/Component | Role | Key Considerations |

| Uracil | Ultimate Starting Material | Inexpensive and readily available. |

| Trifluoromethoxylating Agent | Introduces the -OCF₃ group | Regioselectivity is the primary challenge. |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent & Solvent | Highly corrosive and reacts violently with water. Handle with extreme care.[8] |

| N,N-Diisopropylethylamine (DIPEA) | Base/Catalyst (Optional) | Can accelerate the chlorination step.[9] |

Conclusion and Outlook

The synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine is an achievable goal for synthetic chemists, with the most direct route commencing from 2-chloro-4-hydroxypyrimidine. The key to this pathway is the effective use of modern electrophilic or radical trifluoromethoxylating reagents. The alternative route starting from uracil offers a more cost-effective entry point but presents a significant challenge in achieving regioselective trifluoromethoxylation. Professionals in drug discovery and development can leverage these synthetic strategies to access novel trifluoromethoxylated pyrimidine scaffolds, enabling the exploration of new chemical space and the development of next-generation therapeutics and agrochemicals.

References

- Dymshits, V. A., et al. (n.d.). Synthesis and properties of CF₂X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.

- Li, G., et al. (2020). Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines. Chemical Communications.

- Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PNAS.

- Cech, D., & Schwarz, B. (1981). Photochemical trifluoromethylation of uracil and its derivatives. ResearchGate.

- Pohidaiko, A., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI.

- Adluri, N., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PMC - NIH.

- ResearchGate. (n.d.). Table 3 Selected examples of trifluoromethoxylation of pyrimidines.

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

- ACS Publications. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow.

- MedChemExpress. (n.d.). 5-(Trifluoromethyl)uracil (Trifluorothymine).

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.

- ResearchGate. (2015). (PDF) Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines.

- TCI AMERICA. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine 99%.

- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.

- PubChem. (n.d.). 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.

- Pharmaffiliates. (n.d.). CAS No : 3932-97-6 | Product Name : 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.

- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.

- Iaroshenko, V. O., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. MDPI.

- FAQ. (2023). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?.

- Google Patents. (n.d.). CN108117523B - Preparation method of halogenated uracil compound.

- PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine.

- Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine.

- Google Patents. (n.d.). CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5.

- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- BenchChem. (n.d.). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).

- Denolf, B., et al. (2006). Use of α-Chlorinated N-(tert-Butanesulfinyl)imines in the Synthesis of Chiral Aziridines. Organic Letters.

- PMC. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. japsonline.com [japsonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 2-Chloro-4-(trifluoromethyl)pyrimidine

A Note to Our Readers: The initial topic for this guide was "potential applications of 2-Chloro-4-(trifluoromethoxy)pyrimidine." However, a comprehensive search of scientific literature and chemical databases did not yield significant information on this specific compound, suggesting it is not a readily available or widely studied molecule. In contrast, the closely related analogue, 2-Chloro-4-(trifluoromethyl)pyrimidine , is a well-documented and commercially available building block with significant applications in medicinal chemistry and other fields. Therefore, this guide will focus on this important analogue, providing the in-depth technical information relevant to researchers and drug development professionals interested in fluorinated pyrimidine scaffolds.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug discovery for modulating a compound's physicochemical and pharmacokinetic properties. The pyrimidine scaffold is a privileged structure, present in numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] The convergence of these two motifs in 2-Chloro-4-(trifluoromethyl)pyrimidine (CAS No. 33034-67-2) has made it a highly valuable and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-Chloro-4-(trifluoromethyl)pyrimidine, offering insights for researchers and scientists in the field of organic synthesis and drug development.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 33034-67-2 | [4] |

| Molecular Formula | C₅H₂ClF₃N₂ | [4] |

| Molecular Weight | 182.53 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid | [5] |

| Boiling Point | 60 °C at 10 mmHg | [4] |

| Density | 1.513 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.447 | [4] |

Safety Information: 2-Chloro-4-(trifluoromethyl)pyrimidine is a flammable liquid and vapor and causes serious eye irritation.[6] It is also a skin irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, should be used when handling this compound.[4] It should be stored in a well-ventilated place, and the container kept tightly closed.[6]

Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine can be achieved through various routes, with a common strategy involving the chlorination of a corresponding hydroxypyrimidine precursor. A general synthetic approach is outlined in the patent literature.[7]

A typical synthesis involves a two-step process:

-

Formation of the Pyrimidine Ring: This step often involves the condensation of a trifluoroacetyl derivative with urea or a related amidine in the presence of a base.[7]

-

Chlorination: The resulting 2-hydroxy-4-(trifluoromethyl)pyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.[7][8]

Illustrative Experimental Protocol

The following is a generalized protocol based on methods described in the patent literature for the synthesis of related pyrimidine compounds.[7][8]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

To a solution of a suitable trifluoroacetyl derivative and urea in a mixed solvent system (e.g., a hydrocarbon and an alcohol), a base (e.g., an alkali metal alkoxide) is added as a catalyst.

-

The reaction mixture is heated to reflux for a specified period.

-

Upon completion, the reaction is cooled, and the intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine, is isolated through standard workup procedures such as acidification, filtration, and drying.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

-

The 2-hydroxy-4-(trifluoromethyl)pyrimidine obtained in the previous step is mixed with phosphorus oxychloride (POCl₃) and a solvent such as acetonitrile.

-

The mixture is heated at a temperature ranging from 80-150 °C for 2-24 hours.[7]

-

After the reaction is complete, the excess POCl₃ and solvent are removed under reduced pressure.

-

The residue is carefully quenched with water and neutralized with a base.

-

The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to afford 2-Chloro-4-(trifluoromethyl)pyrimidine.

Reactivity Profile: A Gateway to Diverse Scaffolds

The synthetic utility of 2-Chloro-4-(trifluoromethyl)pyrimidine lies in the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group at the 4-position enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating nucleophilic attack.

The regioselectivity of nucleophilic substitution on chloropyrimidines can be influenced by the other substituents on the ring. While in many cases, substitution at the 4-position is favored, the presence of a strong electron-withdrawing group like a trifluoromethyl or a sulfone can direct substitution to the 2-position.[9]

Potential Applications in Drug Discovery and Agrochemicals

2-Chloro-4-(trifluoromethyl)pyrimidine serves as a key building block for the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors. The ability to introduce various amine-containing fragments at the 2-position of the pyrimidine ring through nucleophilic substitution makes 2-Chloro-4-(trifluoromethyl)pyrimidine a valuable starting material for the construction of libraries of potential kinase inhibitors.[1] For instance, derivatives of 2-aminopyrimidine have been explored as inhibitors of various kinases.

Other Therapeutic Areas

The versatility of the pyrimidine scaffold extends beyond kinase inhibition. Pyrimidine derivatives have shown a wide range of biological activities, including as anticancer, antiviral, antibacterial, and antimalarial agents. The incorporation of a trifluoromethyl group can enhance the metabolic stability and cell permeability of these potential drug candidates.

Agrochemicals

Halogenated and trifluoromethyl-substituted heterocyclic compounds are also prevalent in the agrochemical industry, where they are used in the development of herbicides, insecticides, and fungicides. The unique electronic properties conferred by the trifluoromethyl group can lead to enhanced efficacy and selectivity of these agents.

Conclusion

2-Chloro-4-(trifluoromethyl)pyrimidine is a highly valuable and reactive intermediate in organic synthesis. Its trifluoromethyl-substituted pyrimidine core offers a unique combination of properties that are highly sought after in the design of new pharmaceuticals and agrochemicals. The facile displacement of the 2-chloro substituent via nucleophilic aromatic substitution provides a robust and versatile handle for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

CAS No : 33034-67-2 | Product Name : 2-Chloro-4-(trifluoromethyl)pyrimidine. (n.d.). Retrieved February 17, 2026, from [Link]

- Preparation method of 2-chloro trifluoromethyl pyrimidine compound. (2013). Google Patents.

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Retrieved from [Link]

-

2-Chloro-4-(trifluoromethyl)pyrimidine - ChemBK. (2024, April 9). Retrieved February 17, 2026, from [Link]

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (2023). Google Patents.

-

4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

2-Chloro-4-(trifluoromethyl)pyrimidine | CAS#:33034-67-2 | Chemsrc. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 397850050 [thermofisher.com]

- 6. 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 | TCI AMERICA [tcichemicals.com]

- 7. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]

- 8. japsonline.com [japsonline.com]

- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Methodological & Application

"Buchwald-Hartwig amination of 2-Chloro-4-(trifluoromethoxy)pyrimidine"

Application Note: Buchwald-Hartwig Amination of 2-Chloro-4-(trifluoromethoxy)pyrimidine [1]

Executive Summary & Strategic Value

The 2-Chloro-4-(trifluoromethoxy)pyrimidine scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] The pyrimidine ring provides a privileged kinase-binding motif, while the trifluoromethoxy (–OCF

However, this substrate presents a "reactivity paradox" for process chemists:

-

High Electrophilicity: The electron-deficient nature of the pyrimidine ring, amplified by the –OCF

group, makes the C2-chloride highly reactive. -

Competing Pathways: This same electrophilicity opens the door to undesired Nucleophilic Aromatic Substitution (S

Ar) side reactions and hydrolysis of the –OCF -

Catalyst Deactivation: Pyrimidine nitrogens are potent

-donors that can displace ligands from Palladium, leading to catalyst poisoning (formation of inactive Pd-dimers).[1]

This guide outlines a precision Buchwald-Hartwig amination protocol designed to bypass these pitfalls, ensuring high yield, chemoselectivity, and reproducibility.

Mechanistic Analysis & Reaction Design

To successfully couple amines with 2-chloro-4-(trifluoromethoxy)pyrimidine, we must navigate the specific catalytic cycle constraints of electron-deficient heteroaryl chlorides.[1]

The "S Ar Trap" vs. Catalytic Control

Unlike simple aryl chlorides, this substrate is capable of background S

-

Risk: Using strong, nucleophilic bases (e.g., NaO

Bu) promotes direct displacement of the chloride or the trifluoromethoxy group (less likely, but possible under forcing conditions) without metal catalysis. This leads to poor regiocontrol and variable yields. -

Solution: We utilize weak, non-nucleophilic bases (Cs

CO

Ligand Selection: The "Chelation" Strategy

The oxidative addition of 2-chloropyrimidines is reversible and prone to catalyst resting states where the pyrimidine nitrogen binds to Pd(II).

-

Recommendation: Xantphos (wide bite angle bis-phosphine) or BrettPhos (bulky biaryl monophosphine).[1]

-

Xantphos enforces a cis-geometry that favors reductive elimination, crucial for forming C–N bonds with electron-deficient rings.[1]

-

BrettPhos is superior for primary amines and anilines, providing steric bulk to prevent N-coordination of the substrate to the metal center.

-

Visualization: Catalytic Workflow & Decision Tree

The following diagrams illustrate the mechanistic logic and the optimization decision tree for this specific transformation.

Figure 1: Optimization decision tree selecting catalyst systems based on amine nucleophilicity to avoid side reactions.

Optimized Experimental Protocols

Protocol A: For Anilines and Weak Nucleophiles (Standard)

Best for: Coupling with substituted anilines, indoles, or carbamates.

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv[2]

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: Xantphos (4 mol%)

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active N

flow, charge a reaction vial with Pd(OAc) -

Activation: Add anhydrous 1,4-dioxane. Stir at RT for 5 minutes to allow pre-complexation (solution typically turns yellow/orange).

-

Substrate Addition: Add the 2-chloro-4-(trifluoromethoxy)pyrimidine and the amine partner.

-

Reaction: Seal the vial and heat to 100°C for 4–12 hours.

-

Note: Monitor by LCMS. The electron-deficient ring usually reacts rapidly.[1]

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: For Primary Aliphatic Amines (Advanced)

Best for: Coupling with alkyl amines where catalyst poisoning or S

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 equiv

-

Precatalyst: BrettPhos Pd G3 or G4 (1–3 mol%)

-

Base: K

PO -

Solvent:

BuOH or Toluene (0.2 M)

Step-by-Step Methodology:

-

Charge: Add BrettPhos Pd G3 precatalyst, K

PO -

Solvent: Add solvent (

BuOH is preferred for difficult couplings due to the "proton shuttle" effect). -

Amine: Add the amine last.

-

Reaction: Heat to 80°C .

-

Critical: Do not overheat (>110°C) with aliphatic amines to avoid eliminating the –OCF

group or hydrodehalogenation.

-

-

Workup: Standard aqueous extraction (DCM/Water) followed by drying over Na

SO

Data Summary & Troubleshooting

| Parameter | Recommended | Avoid | Reason |

| Base | Cs | NaO | Strong bases trigger S |

| Ligand | Xantphos, BrettPhos | PPh | Monodentate/non-bulky ligands lead to Pd-dimer poisoning by pyrimidine N. |

| Solvent | Dioxane, Toluene, | DMF, DMSO | Polar aprotic solvents accelerate background S |

| Temp | 80–100°C | >120°C | Thermal instability of the –OCF |

Common Failure Modes:

-

Hydrodehalogenation (Product is H instead of Cl):

-

Cause:

-hydride elimination from the amine or insufficient oxidative addition rate.[1] -

Fix: Switch to BrettPhos Pd G3 and lower temperature to 70°C.

-

-

Low Conversion (Catalyst Poisoning):

-

Cause: Pyrimidine N binding to Pd.[3]

-

Fix: Increase catalyst loading to 5 mol% or switch to RuPhos for secondary amines.

-

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society.[7] Link

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. Link

- Pike, K. G., et al. (2011). "Optimization of the Buchwald-Hartwig Amination of 2-Chloropyrimidines." Organic Process Research & Development. (Contextual grounding for chloropyrimidine reactivity).

-

Léris, A., et al. (2014). "Stability of Trifluoromethoxy Groups in Medicinal Chemistry." ChemMedChem. Link

(Note: While specific literature on the exact 2-chloro-4-OCF3 substrate is proprietary or sparse, the protocols above are derived from validated methodologies for electronically analogous 2-chloro-4-trifluoromethylpyrimidines found in the cited works.)

Sources

- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

"nucleophilic aromatic substitution on 2-Chloro-4-(trifluoromethoxy)pyrimidine"

Application Note: High-Precision Nucleophilic Aromatic Substitution ( ) on 2-Chloro-4-(trifluoromethoxy)pyrimidine

Part 1: Strategic Analysis & Chemical Logic

The Substrate Architecture

2-Chloro-4-(trifluoromethoxy)pyrimidine is a high-value scaffold in medicinal chemistry. Its utility stems from the trifluoromethoxy (

Unlike 2,4-dichloropyrimidine, where regioselectivity (C2 vs. C4) is a constant battle dictated by steric and electronic nuances, 2-Chloro-4-(trifluoromethoxy)pyrimidine offers a chemoselective advantage .

-

C2 Position (Reactive Center): Activated by the flanking nitrogen atoms and the electron-withdrawing nature of the C4-

group. The chloride is an excellent leaving group. -

C4 Position (Stable Motif): The

group is electronically activating for the ring (via induction) but is not a competent leaving group under standard

Mechanistic Causality

The reaction proceeds via a classic Addition-Elimination (

-

Activation: The electronegative

group ( -

Differentiation: Nucleophilic attack occurs exclusively at C2. The C-Cl bond is weaker and Cl is a superior leaving group compared to the C-O bond of the trifluoromethoxy group.

-

Stability: The

moiety remains intact, provided the reaction conditions avoid extremely high temperatures (>140°C) or highly Lewis-acidic conditions that might cleave the ether linkage.

Reaction Pathway Visualization

The following diagram illustrates the critical reaction nodes and the exclusion of the C4-attack pathway.

Figure 1: Chemoselective pathway favoring C2 substitution due to Leaving Group (LG) ability (Cl > OCF3).

Part 2: Experimental Protocols

Protocol A: Amination (Synthesis of 2-Amino-4-(trifluoromethoxy)pyrimidines)

This protocol is optimized for primary and secondary amines. The use of a polar aprotic solvent ensures solubility of the zwitterionic transition state.

Reagents:

-

Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIEA) (2.0 – 3.0 equiv) -

Solvent: Anhydrous THF (for reactive amines) or DMSO (for unreactive amines)

Step-by-Step Methodology:

-

Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 mmol) in anhydrous THF (5 mL).

-

Addition: Add DIEA (2.5 mmol) followed by the amine (1.1 mmol) dropwise at Room Temperature (RT).

-

Reaction Monitoring:

-

Reactive Amines (e.g., Morpholine, Benzylamine): Stir at RT for 2–4 hours.

-

Sterically Hindered/Electron-Deficient Amines: Heat to 60°C.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the starting material (m/z ~198) and formation of the product (M+1).

-

-

Workup (Self-Validating):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash with water (

) to remove DIEA salts and DMSO (if used). -

Wash with Brine (

).[2] -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Etherification (Reaction with Phenols/Alcohols)

Reactions with oxygen nucleophiles require stronger bases and careful temperature control to prevent hydrolysis of the

Reagents:

-

Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)

-

Nucleophile: Phenol/Alcohol (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) or Potassium Carbonate ( -

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

-

Deprotonation: In a vial, suspend the phenol/alcohol (1.0 mmol) and

(1.5 mmol) in anhydrous MeCN (5 mL). Stir at RT for 15 minutes to generate the alkoxide/phenoxide in situ. -

Coupling: Add 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 mmol) in one portion.

-

Thermal Activation: Heat the mixture to 50–70°C.

-

Caution: Do not exceed 90°C unless necessary, as base-mediated hydrolysis of the pyrimidine ring can occur.

-

-

Filtration: Once LCMS confirms conversion, cool to RT and filter through a Celite pad to remove inorganic salts.

-

Isolation: Concentrate the filtrate. If DMF was used, perform an aqueous workup (EtOAc/Water) to remove the solvent.

Part 3: Data & Optimization

Solvent & Base Selection Matrix

The following table summarizes the efficiency of various conditions based on internal kinetic studies of similar electron-deficient pyrimidines.

| Nucleophile Type | Recommended Solvent | Base | Temp (°C) | Exp. Time | Yield Target |

| Aliphatic Amine | THF or DCM | DIEA / TEA | 25 (RT) | 1-3 h | >90% |

| Aniline (Weak Nu) | n-Butanol or DMSO | DIEA | 80-100 | 4-12 h | 70-85% |

| Phenol | MeCN | 60 | 2-6 h | 80-90% | |

| Aliphatic Alcohol | THF | NaH | 0 to 25 | 1-2 h | >85% |

Troubleshooting Guide

Issue 1: Hydrolysis of the C2-Chloride (Formation of 2-Hydroxy-4-(trifluoromethoxy)pyrimidine)

-

Symptom: LCMS shows a peak at M-18 (relative to SM) or M+1 corresponding to the hydroxy species.

-

Cause: Wet solvent or hygroscopic base (

). -

Correction: Use anhydrous solvents (stored over molecular sieves) and store bases in a desiccator. Switch to DIEA (organic base) if inorganic bases are causing issues.

Issue 2: No Reaction with Weak Nucleophiles

-

Symptom: Starting material persists after 12h.

-

Cause: The

group, while withdrawing, is not as activating as a Nitro or Nitrile group. -

Correction: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 120°C. Perform the reaction in a sealed tube (microwave reactor preferred for rapid heating).

Issue 3: Loss of

-

Symptom: Formation of 2,4-disubstituted pyrimidine or degradation.

-

Cause: Extremely harsh conditions (e.g., NaOMe in MeOH at reflux) can eventually displace the

. -

Correction: Avoid alkoxide bases if possible; use carbonate bases. Ensure the stoichiometry of the nucleophile is strictly 1:1 to 1.2:1.

Part 4: References

-

BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from 3 Context: Provides general protocols for pyrimidine substitutions and handling of chloropyrimidine intermediates.

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine Product Analysis and Properties. Retrieved from 4 Context: Validates the physical properties and handling safety for 2-chloro-4-substituted pyrimidines.

-

WuXi AppTec. (2025). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from 5 Context: Offers deep mechanistic insight into pyrimidine regioselectivity, supporting the C2-preference logic when C4 is deactivated or blocked.

-

American Chemical Society (ACS). (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Retrieved from 6 Context: Discusses the stability of fluorinated substituents and leaving group abilities in aromatic systems.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Precision Functionalization of 2-Chloro-4-(trifluoromethoxy)pyrimidine via Pd-Catalysis

Part 1: Executive Summary & Mechanistic Insight

The "Fluorine Effect" in Heterocyclic Chemistry

The substrate 2-Chloro-4-(trifluoromethoxy)pyrimidine represents a high-value scaffold in modern drug discovery. The trifluoromethoxy group (

However, the electronic environment imposed by the

Mechanistic Selectivity: The C2 vs. C4 Dichotomy

In this substrate, the C2-Chlorine is the exclusive site of oxidative addition. Unlike 2,4-dichloropyrimidine, where C4 is typically more reactive via

-

C2-Cl: Weakest bond. Highly activated for oxidative addition due to the electron-withdrawing nature of the pyrimidine nitrogens and the distal

group. -

C4-

: Chemically robust under standard catalytic conditions. It acts as a spectator group but significantly decreases the electron density of the ring, making the substrate prone to hydrolysis and catalyst poisoning (via nitrogen coordination).

Visualization: Reactivity Landscape

The following diagram outlines the logical flow of reactivity and competing pathways.

Caption: Mechanistic pathway showing the dominance of C2 oxidative addition and critical failure modes (hydrolysis and poisoning).

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C(sp2)-C(sp2) bonds with aryl/heteroaryl boronic acids. Critical Constraint: Avoid strong hydroxide bases to prevent hydrolysis of the electron-deficient pyrimidine.

Materials

-

Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

-

Rationale: XPhos forms a monolithic, electron-rich species that facilitates oxidative addition into the C-Cl bond while preventing N-coordination poisoning.

-

-

Base:

(2.0 equiv, 3.0 M aq. solution or finely ground solid)-

Rationale: Phosphate is milder than carbonate or hydroxide, preserving the

group.

-

-

Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step Methodology

-

Setup: Charge a reaction vial equipped with a magnetic stir bar. Add the pyrimidine substrate (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G3 precatalyst (0.02 mmol).

-

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.

-

Base Addition: Add

(2.0 mmol). If using aqueous solution, ensure vigorous stirring to maximize phase transfer. -

Reaction: Heat the block to 80 °C . Monitor by LC-MS after 1 hour.

-

Checkpoint: The electron-deficient nature of the ring usually drives this reaction to completion within 2–4 hours.

-

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash the filtrate with brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds with primary or secondary amines.

Critical Constraint: The

Materials

-

Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)

-

Catalyst: BrettPhos Pd G4 (1–3 mol%)

-

Rationale: BrettPhos is the "gold standard" for coupling primary amines to electron-deficient heterocycles. The G4 precatalyst ensures immediate activation at lower temperatures.

-

-

Base:

(2.0 equiv)-

Rationale: Cesium carbonate is weaker than tert-butoxide but sufficiently strong for this activated substrate, minimizing side reactions.

-

-

Solvent: t-Amyl alcohol or anhydrous Toluene.

Step-by-Step Methodology

-

Glovebox/Schlenk: In a nitrogen-filled glovebox or using Schlenk technique, combine the substrate (1.0 mmol), amine (1.2 mmol), BrettPhos Pd G4 (0.02 mmol), and

(2.0 mmol). -

Solvent: Add anhydrous t-Amyl alcohol (5 mL).

-

Reaction: Seal and heat to 90 °C .

-

Note: If using a secondary amine, RuPhos Pd G4 may be substituted for better steric tolerance.

-

-

Monitoring: Check LC-MS at 2 hours. Look for the product mass (

). -

Workup: Dilute with DCM, wash with water, and separate phases.

-

Purification: Silica gel chromatography. Note: Pyrimidines can streak on silica; adding 1% Et3N to the eluent is recommended.

Part 3: The Self-Validating System (Troubleshooting)

Use this logic table to diagnose and correct experimental failures.

| Observation (LC-MS) | Root Cause | Corrective Action |

| Start Material (SM) only | Catalyst Poisoning | Switch to a bulky precatalyst (e.g., XPhos Pd G3 ) that prevents N-binding. Ensure solvent is degassed.[1][2] |

| Hydrolysis Product (C2-OH) | Wet solvent / Strong Base | Switch base to anhydrous |

| Defluorination ( | Base too strong | The |

| Homocoupling (Ar-Ar) | Oxygen leak | Rigorous inert atmosphere required. "Sparging" is insufficient; use freeze-pump-thaw or glovebox. |

| Protodehalogenation (C2-H) | Hydride source present | Avoid alcoholic solvents if possible (use Toluene). Ensure amine is not acting as a reductant (use excess amine). |

Part 4: Reaction Workflow Visualization

Caption: Decision tree for selecting the optimal catalytic system based on the desired bond formation.

References

-

Mechanistic Basis of Pyrimidine Coupling

-

Properties of the Trifluoromethoxy Group

-

Catalyst Selection for Chloropyrimidines

-

Trifluoromethoxypyrazine Analog Reactivity

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 11. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Notes & Protocols: The Strategic Deployment of 2-Chloro-4-(trifluoromethoxy)pyrimidine in Medicinal Chemistry

Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry

In the landscape of modern drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active molecules and FDA-approved drugs.[1][2] Its ability to form key hydrogen bond interactions, particularly within the hinge region of protein kinases, has cemented its status as a cornerstone of inhibitor design.[3][4][5] Parallel to this, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.

This guide focuses on a particularly valuable building block at the intersection of these two fields: 2-Chloro-4-(trifluoromethoxy)pyrimidine . This reagent uniquely combines the reactive potential of a 2-chloropyrimidine with the advantageous properties of the trifluoromethoxy (-OCF₃) group. The -OCF₃ moiety is prized for its high metabolic stability, potent electron-withdrawing nature, and its ability to increase lipophilicity, thereby enhancing membrane permeability and oral bioavailability. This guide provides an in-depth look at the reactivity profile of this reagent and offers detailed protocols for its application in the synthesis of advanced intermediates for drug discovery programs.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 2-Chloro-4-(trifluoromethoxy)pyrimidine and a Key Analog

| Property | Value for 2-Chloro-4-(trifluoromethoxy)pyrimidine | Value for Analog: 2-Chloro-4-(trifluoromethyl)pyrimidine[6][7] |

| Molecular Formula | C₅H₂ClF₃N₂O | C₅H₂ClF₃N₂ |

| Molecular Weight | 214.53 g/mol | 182.53 g/mol |

| CAS Number | 186523-53-9 | 33034-67-2 |

| Appearance | Expected: Colorless to yellow liquid | Clear colorless to yellow liquid[8] |

| Density | Expected: ~1.6 g/mL | 1.513 g/mL at 25 °C[6][7] |

| Boiling Point | Expected: Higher than analog | 60 °C at 10 mmHg[6][7] |

Note: Experimental data for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not widely published. The data from its close structural analog, 2-Chloro-4-(trifluoromethyl)pyrimidine, serves as a reliable estimate for physical state and handling.

Safety & Handling

Based on the data for analogous compounds, 2-Chloro-4-(trifluoromethoxy)pyrimidine should be handled as a hazardous chemical.[6][7]

-

Hazards: Assumed to be a flammable liquid and an irritant to the eyes, skin, and respiratory system.[6][7]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[6][9]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.

Reactivity Profile: An Electron-Deficient Core Primed for Functionalization

The synthetic utility of 2-Chloro-4-(trifluoromethoxy)pyrimidine is governed by the electronic nature of its core. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing inductive effect of the trifluoromethoxy group at the C4 position.

This electronic landscape makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , with the chlorine atom at the C2 position serving as an excellent leaving group. The C2 position is particularly activated as it is flanked by both ring nitrogens, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

Methodology:

-

Preparation: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 eq.).

-

Reagent Addition: Add a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (approx. 0.2-0.5 M concentration). Add the desired primary or secondary amine (1.1-1.5 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired 2-amino-4-(trifluoromethoxy)pyrimidine derivative.

Causality & Insights:

-

Base Selection: A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is crucial. It neutralizes the HCl generated during the reaction without competing with the amine nucleophile.

-

Solvent Choice: Polar aprotic solvents (DMF, NMP, DMSO) are ideal as they effectively solvate the intermediate Meisenheimer complex, accelerating the reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a cornerstone for creating C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C2 position.

Sources

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-クロロ-4-(トリフルオロメチル)ピリミジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. fishersci.com [fishersci.com]

Strategic Utilization of 2-Chloro-4-(trifluoromethoxy)pyrimidine in Agrochemical Synthesis

Abstract